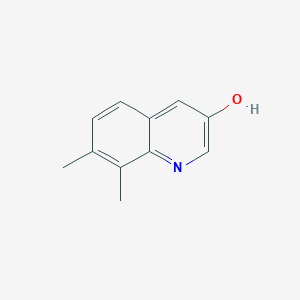
3-Isothiocyanatobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanatobut-1-ene, also known as (E)-1-isothiocyanatobut-1-ene, is a chemical compound that belongs to the class of Alkenes . It has a molecular formula of C5H7NS . The molecule contains a total of 13 bonds, including 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 isothiocyanate(s) (aliphatic) .
Synthesis Analysis
The synthesis of isothiocyanates, such as 3-Isothiocyanatobut-1-ene, typically involves the reaction of amines with carbon disulfide in the presence of a base . This process generates a dithiocarbamate salt from the amine substrate, which then undergoes elimination to form the isothiocyanate product. Cyanuric acid is often used as the desulfurylation reagent .
Molecular Structure Analysis
The molecular structure of 3-Isothiocyanatobut-1-ene is characterized by a total of 13 bonds, including 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 isothiocyanate(s) (aliphatic) . The molecule’s structure can be analyzed using various techniques, such as those available on platforms like ChemSpider and MolView .
Chemical Reactions Analysis
The chemical reactions involving 3-Isothiocyanatobut-1-ene can be studied using various electroanalytical tools . These tools can provide insights into the reaction mechanisms and kinetics, which are crucial for understanding the behavior of the compound in different contexts .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Isothiocyanatobut-1-ene can be analyzed using various techniques. These properties are influenced by the molecule’s chemical structure and can be different from those of micro- or bulk materials .
Applications De Recherche Scientifique
Synthesis Applications
- Thiazolidinones Synthesis : 1,4-Dithiocyanatobut-2-enes, related to 3-Isothiocyanatobut-1-ene, can be used to synthesize thiazolidinones, important compounds in medicinal chemistry. These are formed via a rearrangement process and can transform into 2-amino-1-mercaptobut-3-enes, carbamate esters, and disulphides, showcasing the chemical versatility of this class of compounds (Elall et al., 1987).
Isomerization Studies
- Linkage Isomerization : Isothiocyanato complexes exhibit interesting behavior, such as linkage isomerization, essential for understanding reaction mechanisms in inorganic chemistry. For example, isothiocyanato(3-thiapentane-1,5-dithiolato)oxorhenium(V) shows two linkage isomers, which are characterized by different physical properties (Chowdhury et al., 2006).
Polymer Research
- Polymer Analysis : Investigations into the far infra-red spectra of isotactic polybut-1-ene reveal insights into polymer structures, which are vital for developing new materials with desired properties (Goldstein et al., 1978).
Anticancer Research
- Anticancer Properties : Isothiocyanates, including those related to 3-Isothiocyanatobut-1-ene, have shown anticancer effects. These compounds can induce apoptosis in cancer cells, highlighting their potential in developing new anticancer therapies (Yu et al., 1998).
Antiviral Research
- Antiviral Compounds : Derivatives of isothiocyanates have been studied for their antiviral properties, indicating the potential of these compounds in treating viral infections (Chen et al., 2016).
Nanostructure Research
- Nanostructured Material Studies : The study of nanostructured materials, like TiO2, and their intrinsic properties, such as antibacterial capabilities, is crucial in material science. This research is indirectly related to the study of isothiocyanates in understanding molecular interactions at the nanoscale (Zhang et al., 2018).
Organic Chemistry
- Organic Synthesis : 3-Isothiocyanato oxindoles are important in organic chemistry for enantioselective synthesis. They are used in asymmetric [3 + 3] cycloaddition reactions with aziridines, demonstrating their utility in creating complex organic molecules (Wang et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
Isothiocyanates are known for their antimicrobial properties and their mechanism of action against human pathogens . .
Biochemical Pathways
Isothiocyanates have been linked to the stimulation of Nrf2-induced antioxidant enzymes , which play a crucial role in the body’s defense against oxidative stress.
Propriétés
IUPAC Name |
3-isothiocyanatobut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-3-5(2)6-4-7/h3,5H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLACDYSFVHYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanatobut-1-ene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

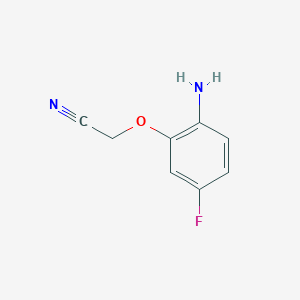
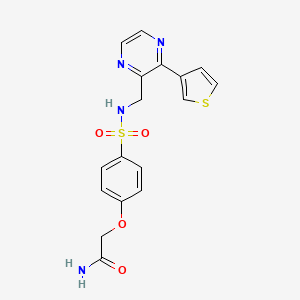
![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2396705.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,3-dimethylbutanamide](/img/structure/B2396708.png)
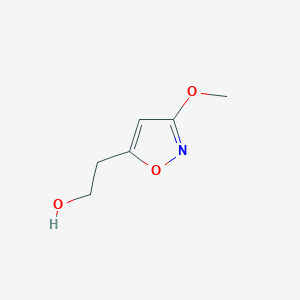
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2396711.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2396712.png)

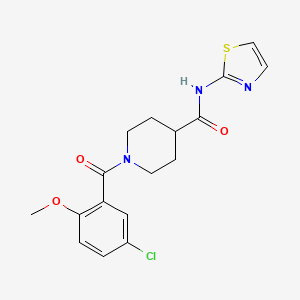
![4-[(2-Phenoxyethyl)sulfonyl]morpholine](/img/structure/B2396718.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)
